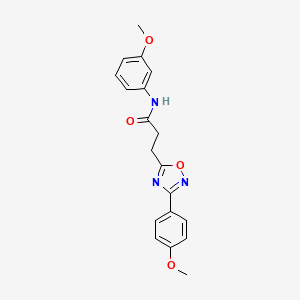
N-(3-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as "MPO" and is a derivative of oxadiazole, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of MPO involves the inhibition of various enzymes and signaling pathways that are involved in the inflammatory and tumor progression processes. MPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. MPO also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
MPO has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical studies. It has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MPO has been shown to inhibit the activity of COX-2 and NF-κB, which are key players in the inflammatory and tumor progression processes. MPO has also been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
MPO has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. MPO has also been extensively studied for its pharmacological properties, which makes it a well-established compound for in vitro and in vivo experiments. However, one limitation of MPO is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on MPO. One potential application of MPO is in the development of new anti-inflammatory and anti-tumor drugs. MPO has been shown to exhibit potent activity against these conditions, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another potential application of MPO is in the treatment of neurodegenerative diseases. MPO has been shown to exhibit neuroprotective effects, and further research may lead to the development of new drugs for the treatment of these conditions. Additionally, further research may be conducted to investigate the potential use of MPO in other disease conditions, such as cardiovascular diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of MPO involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields MPO as a white solid with a high purity.
Applications De Recherche Scientifique
MPO has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various preclinical studies. MPO has also been investigated for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-15-8-6-13(7-9-15)19-21-18(26-22-19)11-10-17(23)20-14-4-3-5-16(12-14)25-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBGTNKRNFAMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

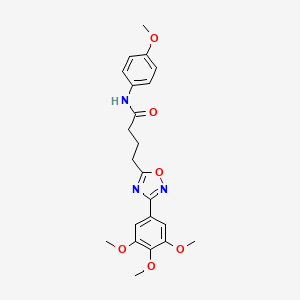

![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
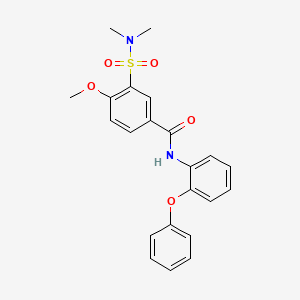
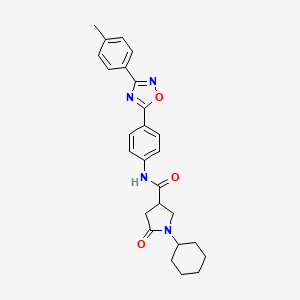
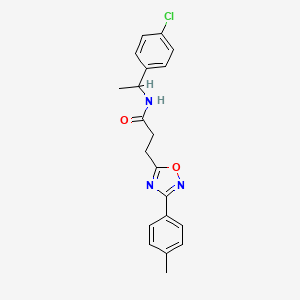
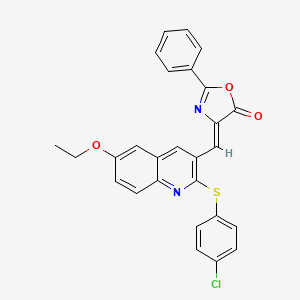

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)
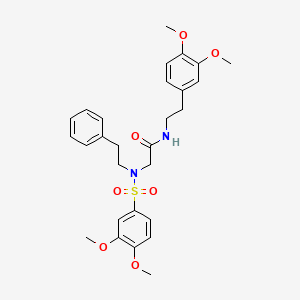

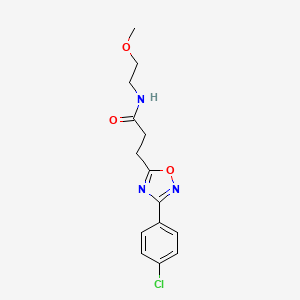
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)